molecular formula C14H10N2O3S B3058057 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide CAS No. 87503-73-9

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

Cat. No.: B3058057
CAS No.: 87503-73-9
M. Wt: 286.31 g/mol
InChI Key: LULPVEOWNXAQKO-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is a compound that combines the structural features of coumarin and thiazole. Coumarins are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. Thiazoles, on the other hand, are heterocyclic compounds containing sulfur and nitrogen, which are also known for their diverse biological activities. The combination of these two moieties in a single molecule can potentially enhance its biological activity and make it a valuable compound for various scientific research applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as coumarin derivatives, have been reported to interact with a variety of targets, including dopamine d2 receptors and serotonin 5-ht2 receptors .

Mode of Action

It’s worth noting that coumarin derivatives, which share structural similarities with this compound, have been reported to exhibit antioxidant, antimicrobial, and cytotoxic activities . These activities suggest that the compound may interact with its targets to modulate redox reactions, inhibit microbial growth, or induce cell death.

Biochemical Pathways

Given the reported antioxidant activity of similar compounds , it’s plausible that this compound may influence pathways related to oxidative stress and cellular redox balance.

Result of Action

Similar compounds have been reported to exhibit cytotoxicity against various cell lines , suggesting that this compound may also have potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The reaction conditions include:

    Temperature: Conventional heating

    Solvent: DMF ethanol mixture

    Catalyst: Acetic acid

Industrial Production Methods

This includes optimizing reaction conditions to minimize waste and energy consumption, and using environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antioxidant, and anticancer properties, making it valuable for biological studies.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide is unique due to the combination of coumarin and thiazole moieties in a single molecule. This combination can potentially enhance its biological activity and make it more effective than individual coumarin or thiazole derivatives .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-8(17)15-14-16-11(7-20-14)10-6-9-4-2-3-5-12(9)19-13(10)18/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULPVEOWNXAQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353665
Record name ST50171152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87503-73-9
Record name ST50171152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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